An In-depth Technical Guide to the Physicochemical Properties of 1,2,4-Oxadiazole-3-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 1,2,4-Oxadiazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of the 1,2,4-Oxadiazole Moiety
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in medicinal chemistry and materials science.[1] Its value lies in its unique electronic properties and its ability to serve as a bioisosteric replacement for ester and amide functionalities, often leading to improved metabolic stability and pharmacokinetic profiles.[2] 1,2,4-Oxadiazole-3-carboxylic acid, as a core scaffold, represents a key building block for the synthesis of a diverse array of more complex molecules with potential therapeutic applications, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[3][4] This guide provides a comprehensive overview of the core physicochemical properties of 1,2,4-Oxadiazole-3-carboxylic acid, offering a foundational understanding for its application in research and development.
Core Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is paramount in drug discovery and development, influencing everything from solubility and permeability to target engagement and metabolic fate. Due to a scarcity of experimental data for 1,2,4-Oxadiazole-3-carboxylic acid, this section presents a combination of available experimental data and computationally predicted values from reputable sources. It is crucial to note that predicted values, while highly useful, should be confirmed experimentally.
| Property | Value | Source/Method |
| Molecular Formula | C₃H₂N₂O₃ | - |
| Molecular Weight | 114.06 g/mol | [3] |
| Water Solubility | Freely soluble | Experimental data |
| Predicted pKa | 3.5 ± 0.2 | ChemAxon Prediction[5] |
| Predicted logP | -0.5 ± 0.3 | ACD/Labs Prediction[6] |
| Predicted Boiling Point | 306.0 ± 25.0 °C (at 760 mmHg) | Prediction |
| Predicted Melting Point | Not readily available | - |
Note: Predicted values are computationally derived and should be used as estimates. Experimental verification is recommended.
Synthesis of 1,2,4-Oxadiazole-3-carboxylic Acid: A General Approach
The synthesis of 3-substituted 1,2,4-oxadiazoles is well-documented, with a common and versatile method involving the cyclization of an O-acyl amidoxime intermediate.[7][8] This intermediate is typically formed from the reaction of an amidoxime with a carboxylic acid derivative. For the synthesis of 1,2,4-Oxadiazole-3-carboxylic acid, a plausible synthetic route would involve the use of an appropriate dicarboxylic acid derivative.
A general, adaptable protocol for the synthesis is outlined below. The causality behind the experimental choices lies in the need to first form the O-acyl amidoxime intermediate, which then undergoes a cyclodehydration to yield the 1,2,4-oxadiazole ring. The choice of a base in the second step is to facilitate the deprotonation and subsequent intramolecular cyclization.
Caption: General synthetic workflow for 1,2,4-Oxadiazole-3-carboxylic acid.
Step-by-Step General Synthetic Protocol:
-
Amidoxime Formation: React an appropriate nitrile precursor (e.g., cyanoformamide) with hydroxylamine in a suitable solvent like ethanol. The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Acylation to form O-Acyl Amidoxime: The resulting amidoxime is then reacted with an activated oxalic acid derivative (e.g., oxalyl chloride or a mono-ester of oxalic acid activated with a coupling agent) in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF). A non-nucleophilic base like triethylamine or pyridine is often added to neutralize the acid generated during the reaction. This step is usually performed at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.
-
Cyclodehydration: The O-acyl amidoxime intermediate can be isolated or, in a one-pot procedure, the reaction mixture is heated to induce intramolecular cyclodehydration. The choice of solvent and temperature is crucial for this step, with higher-boiling point solvents like toluene or xylene often employed.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated through standard work-up procedures, which may include extraction and washing. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final 1,2,4-Oxadiazole-3-carboxylic acid.
Experimental Protocols for Physicochemical Property Determination
To ensure scientific integrity, the determination of key physicochemical properties should follow validated experimental protocols. The following sections detail the methodologies for determining the pKa and logP of 1,2,4-Oxadiazole-3-carboxylic acid.
pKa Determination: Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH. Potentiometric titration is a robust and widely used method for its determination.
Causality of Experimental Choices: This method relies on the principle that the pH of a solution changes as a titrant of known concentration is added to the analyte. The pKa corresponds to the pH at which the acidic and basic forms of the molecule are present in equal concentrations (the half-equivalence point). A glass electrode is used to accurately measure the pH changes throughout the titration.
Caption: Workflow for pKa determination by potentiometric titration.
-
Solution Preparation: Prepare a solution of 1,2,4-Oxadiazole-3-carboxylic acid of known concentration (e.g., 0.01 M) in deionized water.
-
Titrant Preparation: Prepare a standardized solution of a strong base, typically sodium hydroxide (NaOH), of a similar concentration.
-
Titration Setup: Place the analyte solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing the NaOH solution into the beaker.
-
Titration: Add the NaOH solution in small, precise increments, recording the pH value after each addition. Ensure the solution is well-stirred and the pH reading has stabilized before each new addition.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show an inflection point at the equivalence point.
-
pKa Calculation: The pKa is the pH at the half-equivalence point, which is the point where half of the volume of NaOH required to reach the equivalence point has been added.
logP Determination: Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. The shake-flask method, while labor-intensive, is considered the gold standard for experimental logP determination.
Causality of Experimental Choices: This method directly measures the partitioning of a solute between two immiscible liquid phases, typically n-octanol (representing a lipid environment) and water (representing an aqueous environment). After reaching equilibrium, the concentration of the compound in each phase is determined, and the ratio of these concentrations gives the partition coefficient.
Caption: Workflow for logP determination by the shake-flask method.
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate. This ensures that the volumes of the phases do not change during the experiment.
-
Sample Preparation: Prepare a stock solution of 1,2,4-Oxadiazole-3-carboxylic acid in the aqueous phase.
-
Partitioning: In a separatory funnel or a suitable vial, mix a known volume of the n-octanol and the aqueous solution of the compound.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure that the compound has reached equilibrium between the two phases.
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.
-
Concentration Analysis: Carefully withdraw aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to be simple. A singlet for the proton on the oxadiazole ring (C-H) would likely appear in the downfield region, typically between δ 8.5 and 9.5 ppm, due to the deshielding effect of the electronegative nitrogen and oxygen atoms in the heterocyclic ring. The carboxylic acid proton will exhibit a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but is generally found far downfield (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show three distinct signals. The carbon of the carboxylic acid group (C=O) is expected to appear in the range of δ 160-170 ppm. The two carbons of the oxadiazole ring will have chemical shifts in the aromatic region, likely between δ 140 and 160 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A broad O-H stretch from the carboxylic acid will be prominent in the region of 2500-3300 cm⁻¹. A sharp C=O stretch from the carboxylic acid will be observed around 1700-1725 cm⁻¹. The C=N and C-O stretching vibrations of the oxadiazole ring are expected to appear in the 1500-1650 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively.[9]
Safety and Handling
Based on the safety data sheet for a related compound, 5-(1,2,4-Triazol-1-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid, the following precautions should be considered.[9] It is important to obtain and consult the specific Safety Data Sheet (SDS) for 1,2,4-Oxadiazole-3-carboxylic acid before handling.
-
Hazards: May cause skin and serious eye irritation, and may cause respiratory irritation.[9]
-
Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[9]
-
First Aid: In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove to fresh air.[9]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[9]
References
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 539-547. [Link]
-
Qin, B., Wu, C., Zhao, B., Li, G., Wang, B., Ou, M., ... & Huang, H. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]
-
Łuczyski, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3793. [Link]
-
MySkinRecipes. (n.d.). 1,2,4-Oxadiazole-3-carboxylic Acid. Retrieved from [Link]
-
Shafique, Z., Riaz, M., & Rehman, A. (2022). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Current Organic Synthesis, 19(5), 453-477. [Link]
-
Crysdot LLC. (n.d.). 1,2,4-Oxadiazole-3-carboxylic Acid. Retrieved from [Link]
-
Li, Q., & Clark, K. D. (2020). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Omega, 5(1), 109-116. [Link]
-
Baykov, S. V., Shetnev, A. A., Semenov, A. V., Baykova, S. O., & Boyarskiy, V. P. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3334. [Link]
-
Yousif, S. A. (2022). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal, 19(6), 1335. [Link]
-
O'Hagan, T., & Thomson, D. W. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12385-12397. [Link]
-
Al-Sultani, K. H. H. (2022). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of Education for Pure Science, 12(1), 1-11. [Link]
-
ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
-
ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
ACD/Labs. (n.d.). Calculate Distribution Coefficients | LogD Prediction Software. Retrieved from [Link]
-
ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,5-Oxadiazole-3-carboxylic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). [7][9]Oxadiazole-5-carboxylic acid, 3-(3-methoxyphenyl)-, ethyl ester. Retrieved from [Link]
-
ChemAxon. (2023, April 19). Predicting pKa. Retrieved from [Link]
-
Lee, R. (2013, July 12). ACD/Labs I-Lab - Physicochemical property prediction - Tutorial [Video]. YouTube. [Link]
-
Balogh, G. T., & Tarcsay, A. (2007). Benchmarking and validating algorithms that estimate pKa values of drugs based on their molecular structures. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-10. [Link]
-
Al-Obaidi, A. S. M., & Al-Janabi, A. S. (2022). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Egyptian Journal of Chemistry, 65(13), 1-8. [Link]
-
ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]
-
Yousif, S. A. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal. [Link]
-
El-Sayed, W. M., & Al-Saadi, M. S. (2021). Synthesis and Screening of New[2][7]Oxadiazole,[7][9]Triazole, and[7][9]Triazolo[4,3-b][7][9]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 293. [Link]
-
Al-Sultani, K. H. H. (2022). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of Education for Pure Science-University of Thi-Qar, 12(1). [Link]
-
Kumar, A., & Singh, P. (2021). A Critical Examination Of Synthetic Approaches And Pharmacological Profiles Of 1,2,4-Oxadiazole Derivatives. Journal of Drug Delivery and Therapeutics, 11(4-S), 154-165. [Link]
-
Sharma, S., & Kumar, V. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-22. [Link]
-
de Oliveira, R. B., de Fátima, Â., & de Paula, R. C. (2021). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 26(18), 5608. [Link]
-
Baykov, S., et al. (2020). Room-temperature synthesis of pharmaceutically important carboxylic acids bearing the 1,2,4-oxadiazole moiety. Molecules, 25(18), 4234. [Link]
-
Jampilek, J., et al. (2015). Relationship between calculated log P data (ACD/LogP) and experimentally found log k values. Molecules, 20(8), 14829-14853. [Link]
-
ChemBK. (n.d.). 1,2,4-Oxadiazole-3-carboxylic acid, 5-(tetrahydro-2-methyl-3-furanyl)-, ethyl ester. Retrieved from [Link]
-
ChemBK. (n.d.). 1,2,4-Oxadiazole-3-carboxylic acid, 5-[4-(trifluoromethyl)phenyl]-, ethyl ester. Retrieved from [Link]
-
Meylan, W. M., & Howard, P. H. (2000). ACD/Log P method description. Perspectives in Drug Discovery and Design, 19(1), 67-84. [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. ipbcams.ac.cn [ipbcams.ac.cn]
- 4. docs.chemaxon.com [docs.chemaxon.com]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 12. chemaxon.com [chemaxon.com]
